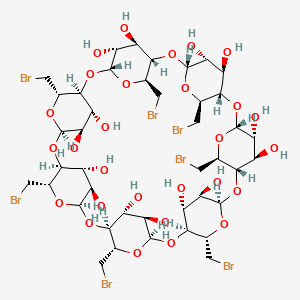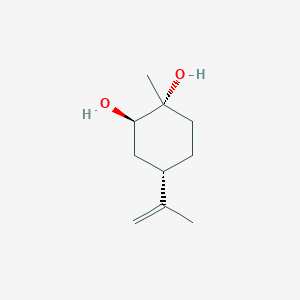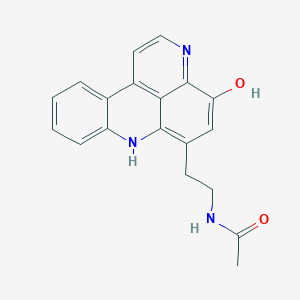
Acetamide, N-(2-(4-hydroxy-7H-pyrido(2,3,4-kl)acridin-6-yl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(2-(4-hydroxy-7H-pyrido(2,3,4-kl)acridin-6-yl)ethyl)- is a natural product found in Eusynstyela latericius with data available.
科学的研究の応用
Molecular Design and Drug Discovery
Acetamide derivatives have been extensively studied for their potential in drug discovery and molecular design. For instance, a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), identified as K-604, is an acetamide derivative that has shown significant promise. This compound exhibits high selectivity for human ACAT-1 over ACAT-2 and has been highlighted for its improved aqueous solubility and oral absorption, potentially useful for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Catalysis and Chemical Reactions
Acetamide-based compounds have also been explored for their chemoselectivity in catalytic processes. A notable application is the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This process, which is crucial for the natural synthesis of antimalarial drugs, has been optimized and studied, demonstrating the versatility and efficacy of acetamide derivatives in catalytic reactions (Magadum & Yadav, 2018).
Neuropharmacology and Memory Enhancement
In the field of neuropharmacology, certain acetamide derivatives have been synthesized and studied for their effects on learning and memory facilitation. Compounds such as ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides have been shown to facilitate learning and memory in mice, indicating potential therapeutic applications in cognitive disorders or memory enhancement strategies (Li Ming-zhu, 2012).
Coordination Chemistry and Antioxidant Activity
Acetamide derivatives have been utilized in coordination chemistry to construct novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, showcasing the potential of acetamide derivatives in developing new antioxidant agents or in studying the mechanisms of oxidative stress (Chkirate et al., 2019).
特性
CAS番号 |
216387-14-3 |
|---|---|
製品名 |
Acetamide, N-(2-(4-hydroxy-7H-pyrido(2,3,4-kl)acridin-6-yl)ethyl)- |
分子式 |
C19H17N3O2 |
分子量 |
319.4 g/mol |
IUPAC名 |
N-[2-(12-hydroxy-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-10-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H17N3O2/c1-11(23)20-8-6-12-10-16(24)19-17-14(7-9-21-19)13-4-2-3-5-15(13)22-18(12)17/h2-5,7,9-10,22,24H,6,8H2,1H3,(H,20,23) |
InChIキー |
RMXWHFNVDZAMHE-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=C2C3=C(C=CN=C3C(=C1)O)C4=CC=CC=C4N2 |
正規SMILES |
CC(=O)NCCC1=C2C3=C(C=CN=C3C(=C1)O)C4=CC=CC=C4N2 |
同義語 |
styelsamine B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





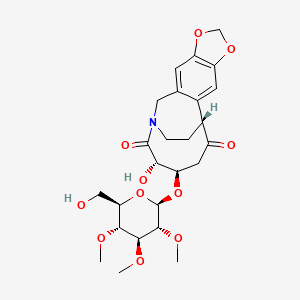
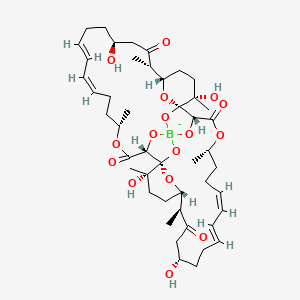
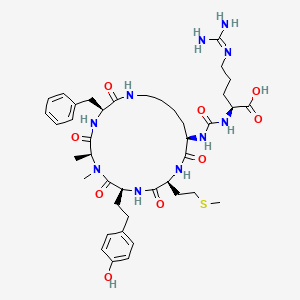
![1-[[4-Propyl-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1251417.png)
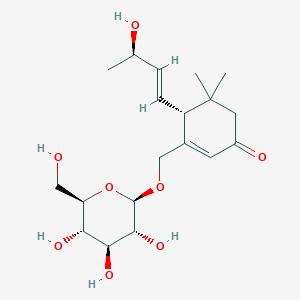
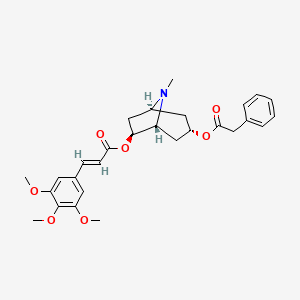
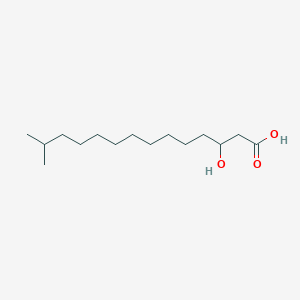
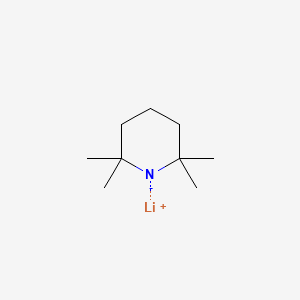
![[(2S)-2-benzamido-3-methylbutyl] (2S,3R)-2-benzamido-3-methylpentanoate](/img/structure/B1251423.png)
